molecular formula C15H10O4 B1669772 Daidzein CAS No. 486-66-8

Daidzein

Cat. No. B1669772
CAS RN: 486-66-8
M. Wt: 254.24 g/mol
InChI Key: ZQSIJRDFPHDXIC-UHFFFAOYSA-N
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Description

Daidzein (DAI) is a natural phytoestrogen isoflavone primarily derived from leguminous plants such as soybeans and mung beans . Its IUPAC name is 4′,7-dihydroxyisoflavone . It structurally belongs to a class of compounds known as isoflavones . Daidzein and other isoflavones are produced in plants through the phenylpropanoid pathway of secondary metabolism and are used as signal carriers, and defense responses to pathogenic attacks .


Synthesis Analysis

Daidzein is an isoflavonoid derived from the shikimate pathway that forms an oxygen-containing heterocycle through a cytochrome P-450-dependent enzyme that is NADPH dependent . The biosynthesis of daidzein begins with L-phenylalanine and undergoes a general phenylpropanoid pathway . In yeast, daidzein biosynthesis has been rebuilt and its production improved by 94-fold through screening biosynthetic enzymes, identifying rate-limiting steps, implementing dynamic control, engineering substrate trafficking, and fine-tuning competing metabolic processes .


Molecular Structure Analysis

Daidzein’s molecular structure is 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one . It is a conjugate acid of a daidzein (1-) . The molecular formula of Daidzein is C15H10O4 .


Chemical Reactions Analysis

Daidzein has been reported to interact with several signaling molecules and receptors . It has been shown to inhibit the degradation of IκB-α induced by P. intermedia LPS. In addition, daidzein suppressed NF-κB transcriptional activity via regulation of the nuclear translocation and DNA-binding activity of NF-κB p50 subunit and blocked STAT1 phosphorylation .


Physical And Chemical Properties Analysis

Daidzein has a molar mass of 254.23 g/mol . It appears as pale yellow prisms . Its melting point ranges from 315 to 323 °C (599 to 613 °F; 588 to 596 K) and decomposes .

Scientific Research Applications

Anti-inflammatory Properties

Daidzein has demonstrated anti-inflammatory effects, particularly in the context of acute lung injury. It attenuates lipopolysaccharide-induced acute lung injury by inhibiting the toll-like receptor 4/NF-kappaB pathway, suggesting its potential as a therapeutic agent for such conditions (Feng, Sun, & Li, 2015).

Cardioprotective Effects

Research has shown daidzein's capability to mitigate myocardial injury in diabetic cardiomyopathy models. Its action involves the inhibition of NOX-4 induced oxidative stress in cardiac tissue, highlighting its cardioprotective potential (Laddha & Kulkarni, 2021).

Anticancer Activity

Daidzein exhibits anticancer effects, particularly in breast cancer, through mechanisms such as cell cycle arrest at the G1 and G2/M phases. These findings suggest daidzein's role in cancer prevention and therapy (Choi & Kim, 2008).

Neuroprotective Effects

The neuroprotective effects of daidzein have been explored, showing promise in the treatment of neurodegenerative diseases. Studies indicate its potential in promoting recovery from cerebral ischemia and improving neurological deficits, which may be attributed to its antioxidant activities (Zheng et al., 2022).

Influence on Bone Health

Daidzein has been implicated in bone health, with studies demonstrating its bone anabolic action and potential in preventing osteoporosis. It enhances bone microarchitecture and promotes osteoblast survival, suggesting a favorable effect on bone density and strength (Srivastava et al., 2013).

Hepatoprotective Properties

Investigations into daidzein's hepatoprotective effects reveal its ability to mitigate oxidative stress-induced liver damage. This action is partly due to its antioxidant activity and the reduction of apoptosis, offering a protective effect against hepatotoxic agents (Choi & Kim, 2009).

Safety And Hazards

Daidzein may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the victim should be moved to fresh air .

properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSIJRDFPHDXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022310
Record name 7,4'-Dihydroxyisoflavone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Daidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Daidzein

CAS RN

486-66-8
Record name Daidzein
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Record name Daidzein
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Record name Daidzein
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Record name 7,4'-Dihydroxyisoflavone
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Record name 7-hydroxy-3-(4-hydroxyphenyl)-4-benzopyrone
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Record name DAIDZEIN
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Record name Daidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

323 °C
Record name Daidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Resorcinol (29 mmol) and 4 hydroxyphenyl acetic acid (29 mmol) were dissolved into freshly distilled borontrifluoride etherate (20 mol eq) under nitrogen. The resulting mixture was stirred and heated at 70° C. for overnight. The reaction was monitored by TLC (80% Et2O/Hexane). The resulting mixture was cooled down at room temperature, then N,N-dimthylformamide (46.2 mL) was added dropwise. The mixture was again heated up at 50° C. for 30 minutes, then methanesulphonyl chloride (7 mL in 10 mL DMF) was added dropwise and the resulting mixture was heated at 60-70° C. until LC (80% Et2O/Hexane) shown that the reaction was almost finished, about 10 hours. After cooling down at room temperature, the mixture was poured into 400 mL ice-cold water. The precipitate was filtered. The filtrate was collected and dried. The cure product was recrystallised in 94% ethanol (aq) and gave a quite pure daidzein (3 g) in 44% yield.
Quantity
29 mmol
Type
reactant
Reaction Step One
Quantity
29 mmol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
44%

Synthesis routes and methods II

Procedure details

In a solution of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-ethanone (2 mmol) in DMF (6 mL), freshly distilled BF3.OEt2 (6.3 mL) was added under argon. The mixture was heated at 50° C., and a solution of methanesulphonyl chloride (1 mL) in dry DMF (1.5 mL) was added slowly. After reaction at 80° C. for 1 h, the mixture was cooled to rt and poured into a large volume of ice cold aq. sodium acetate (12 g/100 mL), then extracted with EtOAc, and the organic layer was dried and concentrated. The residue was purified by column chromatography on silica gel using a mixture of DCM and MeOH to give 7-hydroxy-3-(4-hydroxyphenyl)-chromen-4-one.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To each of 1 g samples of daidzin and genistin obtained in Example 7 were added 45 ml of methanol and 10 ml of 12N HCl, and the glycoside was decomposed under reflux for 6 hours. After cooling, the reaction mixture was diluted with water, and the solid product was collected by filtration, washed with water, dissolved in 90 ml of a 80% ethanol solution, filtered through a filter paper to give a supernatant. The supernatant was left standing at room temperature to deposit a crystalline product. The mixture was left standing overnight, and the crystals were collected and dried to give daidzein and genistein in the yields of 410 mg and 440 mg, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
glycoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.
[Compound]
Name
isoflavone glycosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 μg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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